Superior Selectivity of Scyllo-Inositol for Aβ42 vs. Aβ40 Compared to Myo-Inositol
In a direct comparison of inositol stereoisomers, scyllo-inositol demonstrated a high degree of selectivity, inducing a structural transition from random coil to β-sheet specifically in amyloid-β (1-42) (Aβ42) peptide, whereas it had no effect on the Aβ40 isoform [1]. In the same study, myo-inositol did not induce this transition in either Aβ42 or Aβ40. Furthermore, the inhibition of Aβ42 fibrillogenesis was found to be highly sensitive to the compound's stereochemistry; modifications to the hydroxyl groups of scyllo-inositol significantly reduce its inhibitory activity, highlighting the unique and non-fungible nature of the scyllo- configuration for this biological effect [2].
| Evidence Dimension | Induction of conformational change in amyloid-beta peptides |
|---|---|
| Target Compound Data | Induces a transition from random coil to β-sheet structure in Aβ42; no effect on Aβ40. |
| Comparator Or Baseline | Myo-inositol: No effect on either Aβ42 or Aβ40 structure. |
| Quantified Difference | Qualitative difference in activity; scyllo-inositol shows specific activity against Aβ42, while myo-inositol shows none. |
| Conditions | In vitro assay using purified Aβ40 and Aβ42 peptides. |
Why This Matters
This differential activity confirms that the anti-aggregation effect is not a general property of inositols, which is critical for researchers requiring a tool with a specific, defined mechanism of action against Aβ42.
- [1] McLaurin, J., Golomb, R., Jurewicz, A., Antel, J. P., & Fraser, P. E. (2000). Inositol Stereoisomers Stabilize an Oligomeric Aggregate of Alzheimer Amyloid β Peptide and Inhibit Aβ-induced Toxicity. Journal of Biological Chemistry, 275(24), 18495-18502. View Source
- [2] Sun, Y., Zhang, G., Hawkes, C. A., Shaw, J. E., McLaurin, J., & Nitz, M. (2008). Synthesis of scyllo-inositol derivatives and their effects on amyloid beta peptide aggregation. Bioorganic & Medicinal Chemistry, 16(15), 7177-7184. View Source
